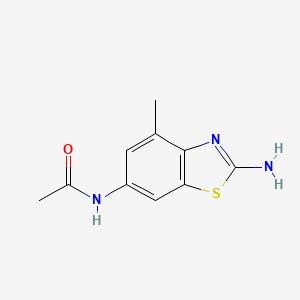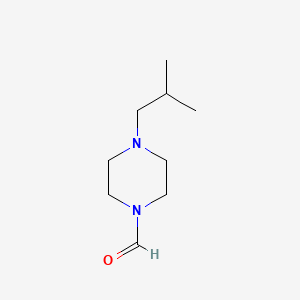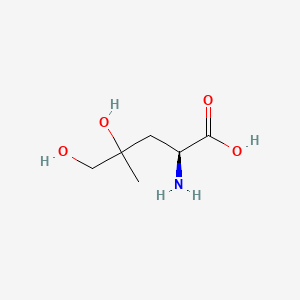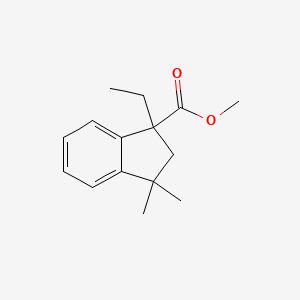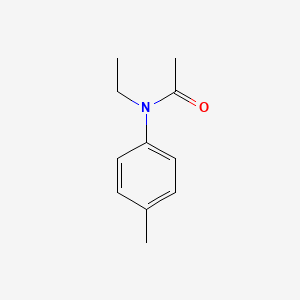
Acetamide,N-ethyl-N-(P-tolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-ethyl-N-(P-tolyl)- is an organic compound with the molecular formula C11H15NO3S. It is known for its applications in various fields including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes an acetamide group, an ethyl group, and a p-tolyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-ethyl-N-(P-tolyl)- typically involves the reaction of N-ethyl-p-toluenesulfonamide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process involves heating the reactants and maintaining specific temperature and pressure conditions to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Acetamide, N-ethyl-N-(P-tolyl)- follows similar synthetic routes but on a larger scale. The use of advanced equipment and technology ensures high yield and purity of the compound. The reaction conditions are optimized to achieve efficient production while minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-ethyl-N-(P-tolyl)- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Acetamide, N-ethyl-N-(P-tolyl)- finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-ethyl-N-(P-tolyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-ethyl-p-toluenesulfonamide
- Acetamide, N-ethyl-N-(p-tolylsulfonyl)
- N-Acetyl-N-aethyl-p-toluolsulfonamid
Uniqueness
Acetamide, N-ethyl-N-(P-tolyl)- is unique due to its specific structure and the presence of both acetamide and p-tolyl groups. This combination imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
N-ethyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C11H15NO/c1-4-12(10(3)13)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
WLECPEWQOMTQOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=C(C=C1)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)
![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)
![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)
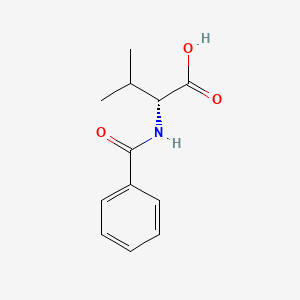

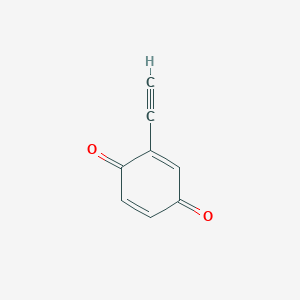
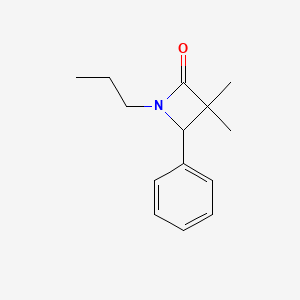
![2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol](/img/structure/B13806485.png)

